molecular formula C13H17FN2O B14335871 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile CAS No. 105515-14-8

3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile

Cat. No.: B14335871
CAS No.: 105515-14-8
M. Wt: 236.28 g/mol
InChI Key: YWZQOUUDNBULIO-UHFFFAOYSA-N
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Description

3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile is a chemical compound with a complex structure that includes a tert-butylamino group, a hydroxyethyl group, a fluorine atom, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration: Introduction of the nitro group to the benzene ring.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Introduction of the tert-butylamino group.

    Hydroxylation: Addition of the hydroxyethyl group.

    Fluorination: Introduction of the fluorine atom.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Replacement of the fluorine atom with other substituents.

    Coupling Reactions: Formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while reduction can produce an amine.

Scientific Research Applications

3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: A bronchodilator with a similar tert-butylamino group.

    Terbutaline: Another bronchodilator with structural similarities.

    Adrenaline: Shares some structural features but has different pharmacological properties.

Uniqueness

3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and benzonitrile moiety differentiate it from other similar compounds, potentially leading to unique applications and effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

105515-14-8

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

3-[2-(tert-butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile

InChI

InChI=1S/C13H17FN2O/c1-13(2,3)16-8-12(17)10-4-9(7-15)5-11(14)6-10/h4-6,12,16-17H,8H2,1-3H3

InChI Key

YWZQOUUDNBULIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)C#N)F)O

Origin of Product

United States

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